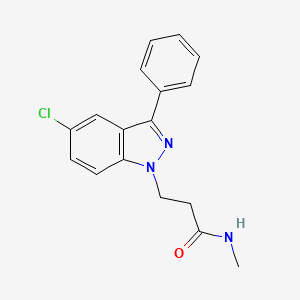
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an indazole moiety, which are linked to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole derivative with N-methylpropanamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by blocking sodium ion channels, particularly Nav1.7 . This action inhibits the propagation of electrical signals in neurons, which can be beneficial in the treatment of pain and other neurological conditions. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-(4-phenyl-2-butanyl)propanamide
- **4-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-[3-(1-pyrrolidinyl)propyl]butanamide
Uniqueness
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group. This structural feature may confer distinct pharmacological properties, such as enhanced selectivity for sodium channel subtypes and improved pharmacokinetic profiles.
Properties
CAS No. |
57614-49-0 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-(5-chloro-3-phenylindazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-19-16(22)9-10-21-15-8-7-13(18)11-14(15)17(20-21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,22) |
InChI Key |
DLFATVUKMMYLTL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
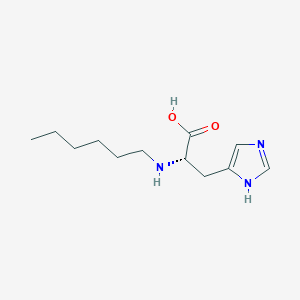
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
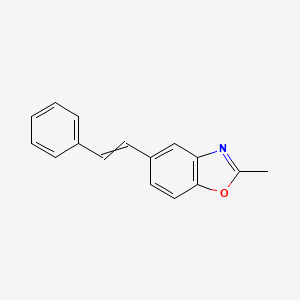
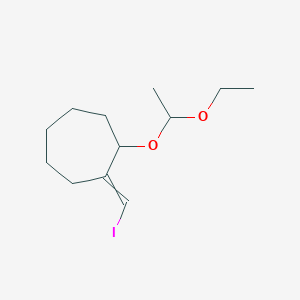

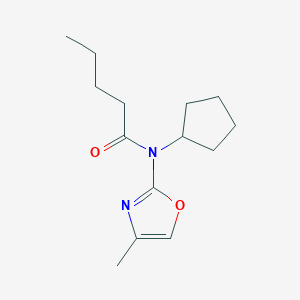
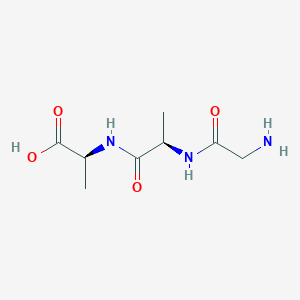

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
